Home > Products > Screening Compounds P116120 > 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one
3-Methylimidazo[1,5-a]pyrazin-8(7H)-one - 56468-22-5

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one

Catalog Number: EVT-434242
CAS Number: 56468-22-5
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives are a novel class of small molecules being investigated for their potential as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4 [, , , ]. These proteins are epigenetic readers that play a crucial role in gene transcription and are implicated in various diseases, including cancer [].

7-Methylimidazo[1,5-a]pyrazin-8(7H)-one

  • Compound Description: This compound serves as the central scaffold for developing novel Bromodomain and Extraterminal Domain (BET) family inhibitors. [, , , , ] Research indicates its potential as a BRD4 inhibitor, but initial iterations suffered from poor pharmacokinetic properties, specifically low stability in liver microsome experiments. [, ]

Compound 17

  • Compound Description: This compound represents an optimized derivative of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, specifically designed to enhance stability in liver microsome studies. [] It exhibits subnanomolar potency (IC50 = 30 nM) against BRD4(1) and demonstrates improved metabolic stability in human, rat, and mouse liver microsomes compared to earlier analogs. [] Notably, Compound 17 displays antitumor efficacy without significant toxicity in pancreatic cancer xenograft models and induces apoptosis via intranuclear activity in the BXPC-3 cell line. []
  • Relevance: Compound 17 belongs to the same 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold as 3-methylimidazo[1,5-a]pyrazin-8(7H)-one. The research highlights modifications made to the phenyl substituent of this core structure to improve its pharmacokinetic properties, ultimately leading to the development of Compound 17. [] This suggests that both compounds share a core structure and are grouped within the same chemical class being explored for BRD4 inhibition.

Compound 28

  • Compound Description: This compound represents an earlier derivative of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold. [] While it likely exhibited some BRD4 inhibitory activity, its development was hampered by poor pharmacokinetic properties, particularly limited stability in liver microsome experiments. []
  • Relevance: Compound 28 shares the same core structure, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, with 3-methylimidazo[1,5-a]pyrazin-8(7H)-one. The development of Compound 17 from earlier analogs like Compound 28 underscores the structure-activity relationship (SAR) studies conducted within this chemical class. [] This suggests that 3-methylimidazo[1,5-a]pyrazin-8(7H)-one likely falls under the same category of BRD4 inhibitors as Compound 28, sharing a common structural foundation.

6,8-Diaryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-ones

  • Compound Description: This chemical class represents a series of compounds investigated for their chemiluminescent properties. [] The research focuses on systematically exploring the impact of substituents on the phenyl ring at the 8-position on their chemiluminescent behavior. []
Overview

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a fused pyrazine and imidazole ring, contributing to its diverse chemical properties and biological activities. It has garnered attention in fields such as medicinal chemistry, materials science, and optoelectronics due to its potential applications.

Source and Classification

The compound is classified as a nitrogen-containing heterocycle, which is significant in organic chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for further research in drug development and other scientific applications.

Synthesis Analysis

Methods

The synthesis of 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one typically involves several methods:

  • Multicomponent Reactions: These reactions combine three or more reactants to form the target compound in a single step.
  • Condensation Reactions: In this process, two or more molecules combine with the elimination of a small molecule (e.g., water or ammonia).
  • Intramolecular Cyclizations: This method forms a ring structure within a single molecule.

Technical Details

Industrial production often utilizes automated reactors and continuous flow systems to enhance efficiency and yield. Specific reaction conditions can vary significantly based on the chosen synthetic route.

Molecular Structure Analysis

Structure

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one features a distinctive fused ring system that contributes to its chemical reactivity. The presence of nitrogen atoms in both the imidazole and pyrazine rings enhances its interaction with biological systems.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one participates in various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one functional group with another.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
  • Substitution: Halogens and nucleophiles under various conditions depending on the desired product.
Mechanism of Action

The mechanism of action for 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one primarily involves its interaction with specific molecular targets such as bromodomain proteins. These proteins play crucial roles in gene regulation by recognizing acetylated lysines on histones. The compound has shown potential as an inhibitor of bromodomain and extraterminal domain proteins, particularly BRD4, which is associated with transcription regulation in cancer cells. Studies indicate that it can effectively modulate pathways leading to apoptosis in cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one is typically a crystalline solid at room temperature. Its solubility varies depending on the solvent used, but it generally exhibits moderate solubility in polar solvents.

Chemical Properties

This compound is stable under standard laboratory conditions but can undergo various chemical transformations depending on the reagents and environmental conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.

Applications

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific uses:

  • Medicinal Chemistry: It serves as a building block for developing novel pharmaceuticals targeting specific biological pathways.
  • Biological Research: Its potential antimicrobial and anticancer properties are being investigated.
  • Materials Science: The compound is explored for applications in optoelectronic devices and sensors due to its unique electronic properties .

Properties

CAS Number

56468-22-5

Product Name

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one

IUPAC Name

3-methyl-7H-imidazo[1,5-a]pyrazin-8-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11)

InChI Key

UJEZHQVGEMWAET-UHFFFAOYSA-N

SMILES

CC1=NC=C2N1C=CNC2=O

Canonical SMILES

CC1=NC=C2N1C=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.